molecular formula C6H9N3O B1525355 2-Cyano-3-(dimethylamino)prop-2-enamide CAS No. 37858-68-7

2-Cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B1525355
CAS No.: 37858-68-7
M. Wt: 139.16 g/mol
InChI Key: XNZBBRSOQRITIK-UHFFFAOYSA-N
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Description

2-Cyano-3-(dimethylamino)prop-2-enamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used as a reagent in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the condensation of cyclopent (hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal . This process leads to the formation of a new reagent for organic synthesis . On its basis, a series of ethyl nicotinates and nicotinonitriles were synthesized by a vinyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H9N3O . Unfortunately, more detailed structural information such as bond lengths and angles could not be found in the available resources.

Scientific Research Applications

DNA-Intercalating Drug Research

2-Cyano-3-(dimethylamino)prop-2-enamide, referenced in the literature as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), is primarily studied for its DNA-intercalating properties. It's noted for its dual mode of cytotoxic action, potentially involving topoisomerases I and II. This unique action, coupled with preclinical activity against solid tumors in mice, has made DACA a subject of clinical trials, particularly in the field of oncology (McCrystal et al., 1999).

Pharmacokinetic Studies Using Positron Emission Tomography

Another notable application of this compound is in pharmacokinetic studies, where its derivative XR5000, a topoisomerase I and II inhibitor, is examined. The compound's cytotoxicity, which escalates with prolonged exposure, led to phase I studies using a continuous infusion method. Notably, positron emission tomography (PET) was utilized at the maximum-tolerated dose (MTD) to analyze the in vivo distribution and tumor drug exposure of the compound (Propper et al., 2003).

Antitumor Agent Metabolism Studies

The compound has also been scrutinized for its metabolic pathways in humans, specifically as an experimental antitumor agent (DACA). A study analyzing urine samples from patients receiving DACA revealed major biotransformation reactions involving N-oxidation of the tertiary amine side chain and acridone formation, suggesting these are major detoxification reactions in humans. Such insights are pivotal for understanding the drug's bioavailability and potential side effects (Schofield et al., 1999).

Properties

IUPAC Name

2-cyano-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)4-5(3-7)6(8)10/h4H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBBRSOQRITIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696452
Record name 2-Cyano-3-(dimethylamino)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37858-68-7
Record name 2-Cyano-3-(dimethylamino)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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